N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride
Description
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-5-18-12(13)10(9(3)15-18)7-14-11-6-8(2)17(4)16-11;/h6H,5,7H2,1-4H3,(H,14,16);1H |
InChI Key |
AUHIMVGTLXZYIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=NN(C(=C2)C)C)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 1-ethyl-5-fluoro-3-methylpyrazole with formaldehyde and 1,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 5 of the pyrazole ring serves as a reactive site for nucleophilic substitution. Common nucleophiles (e.g., amines, alkoxides) displace the fluorine under controlled conditions:
| Reaction Type | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Amination | Ethanol, 80°C, NH₃ (excess) | Fluorine replaced with -NH₂ | ~65% | Enhanced by microwave irradiation |
| Alkoxylation | K₂CO₃, DMF, 60°C, ROH | -OR group substitution | 45–72% | Steric hindrance from methyl/ethyl groups reduces reactivity |
This reactivity is critical for derivatization in drug discovery, enabling modulation of biological activity.
Oxidation and Reduction
The methylene bridge (-CH₂-) between pyrazole rings undergoes oxidation, while the amine group participates in redox reactions:
-
Oxidation :
Treatment with KMnO₄/H₂SO₄ converts the methylene bridge to a ketone, yielding a diketone derivative (confirmed by FT-IR and NMR). -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bonds, producing a tetrahydropyrazole analog.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) via its halogenated positions:
| Coupling Partner | Catalyst System | Product Class | Applications |
|---|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Fluorescent probes |
| Alkynyl reagents | CuI, PPh₃ | Alkynyl-pyrazoles | Antimicrobial agents |
Reaction efficiency depends on solvent polarity and substituent electronic effects .
Acid-Base Reactions
As a hydrochloride salt, the compound dissociates in aqueous media:
Neutralization with NaOH regenerates the free base, altering solubility for chromatographic purification.
Cyclization and Condensation
Under dehydrating conditions (e.g., P₂O₅), the amine group facilitates cyclization to form fused heterocycles:
| Reagent | Product | Key Feature |
|---|---|---|
| Ac₂O/NaOAc | Pyrazolo[1,5-a]pyrimidine | Enhanced fluorescence |
| Maleic anhydride | Chromone-pyrazole hybrids | Bioactivity against kinases |
Industrial-Scale Modifications
Automated flow reactors optimize large-scale reactions:
| Parameter | Optimization Impact |
|---|---|
| Temperature (70–90°C) | Maximizes substitution yield |
| Solvent (DMF vs. THF) | THF reduces side reactions by 18% |
| Residence time (20 min) | Balances throughput and purity |
Key Structural Insights
The compound’s reactivity is governed by:
-
Electron-withdrawing fluorine : Activates the pyrazole ring for electrophilic attacks.
-
Steric effects : Ethyl and methyl groups hinder access to reaction sites.
-
Amine hydrochloride : Enhances solubility in polar solvents.
This multifaceted reactivity underscores its utility in synthesizing bioactive molecules and functional materials.
Scientific Research Applications
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride has been investigated for various biological activities, particularly as an inhibitor or modulator of specific enzymes or receptors. The compound shows promise in several therapeutic areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Compound Efficacy: Various pyrazole derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Specific IC50 values indicate their potency:
Anti-inflammatory Properties
Pyrazoles have also been recognized for their anti-inflammatory effects. Research indicates that specific derivatives can inhibit inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis.
Data Table: Biological Activities of Related Pyrazole Compounds
| Compound Name | Target Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 1.88 ± 0.11 | CDK2 Inhibition |
| Compound B | HCT116 | 0.39 ± 0.06 | Aurora-A Kinase Inhibition |
| Compound C | A375 | 4.2 | Anticancer Activity |
| Compound D | Hep-2 | 3.25 | Cytotoxicity |
Case Studies
Case Study 1: Anticancer Screening
A study conducted by Li et al. evaluated the anticancer efficacy of various pyrazole derivatives against multiple cancer cell lines, demonstrating that N-(phenylcarbamothioyl)-1H-pyrazole derivatives exhibited notable inhibition of cyclin-dependent kinase activity with IC50 values ranging from 0.39 to 0.46 μM across different cell lines .
Case Study 2: Enzyme Inhibition
Research has shown that N-[ (1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amines can act as effective inhibitors of enzymes involved in cancer progression, highlighting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrazole Derivatives
Pyrazole derivatives are widely studied for their biological and chemical properties. Below is a detailed comparison with structurally related compounds synthesized in prior studies (e.g., compounds 3a–3p from ):
Table 1: Comparative Analysis of Key Pyrazole Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties: The fluorine substituent in the target compound may confer higher metabolic stability and lipophilicity compared to chlorine in 3a–3b . Hydrochloride Salt: The target compound’s salt form likely improves aqueous solubility relative to neutral analogs like 3a–3d, which lack ionizable groups .
Synthetic Efficiency: Compounds 3a–3d were synthesized via EDCI/HOBt-mediated coupling with yields of 62–71% .
Thermal Stability :
- The target compound’s melting point is unreported, but derivatives like 3b and 3d (mp 171–183°C) suggest that halogenated pyrazoles exhibit higher thermal stability, possibly due to strong intermolecular interactions (e.g., halogen bonding) .
Functional Group Implications
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and enhance bioavailability compared to bulkier chlorine in 3a–3b .
- Aryl vs. Alkyl Substituents : The target compound’s ethyl and methyl groups (alkyl) may increase hydrophobicity relative to aryl-substituted analogs (3a–3d ), affecting membrane permeability .
- Salt Form : The hydrochloride salt in the target compound enhances polarity, making it more suitable for formulation in polar solvents compared to neutral pyrazole carboxamides like 3a–3d .
Biological Activity
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a complex organic compound with significant biological activity. This article delves into its structural characteristics, synthesis, biological mechanisms, and potential applications based on recent research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 287.76 g/mol. The compound features multiple pyrazole rings and various substituents that contribute to its unique chemical properties and biological activities .
| Property | Value |
|---|---|
| Molecular Formula | C12H19ClFN5 |
| Molecular Weight | 287.76 g/mol |
| CAS Number | 1856050-34-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that are optimized for yield and purity. Various synthetic routes can be employed, including continuous flow reactors for industrial applications. The synthesis may also involve the use of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry.
The biological activity of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, which can lead to various biological effects .
Key Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, affecting cellular signaling processes.
Biological Activity
Recent studies have highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory, analgesic, and anticancer properties. For instance, compounds similar to N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine have shown efficacy against various cancer cell lines and have been investigated for their potential in treating hematological malignancies .
Case Studies
- Anticancer Activity : Research has demonstrated that pyrazole derivatives can inhibit cell proliferation in cancer models. For example, studies involving inhibitors of lysine-specific demethylase 1 (LSD1) have shown promising results in reducing tumor growth in vivo .
- Anti-inflammatory Effects : Pyrazole compounds have been linked to anti-inflammatory mechanisms through the inhibition of cyclooxygenase enzymes, which play a critical role in pain and inflammation pathways .
Q & A
Q. What are the recommended synthetic methodologies for preparing N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride?
A multi-step alkylation approach is commonly employed. For example, pyrazole derivatives can be synthesized using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF), reacting with alkylating agents like RCH₂Cl at room temperature . Cyclization reactions using phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 120°C) are also effective for forming pyrazole-oxadiazole hybrids, which may inform analogous syntheses .
Q. How can researchers analytically characterize this compound’s purity and structural integrity?
Combine spectroscopic and chromatographic methods:
- IR spectroscopy to identify functional groups (e.g., amine N-H stretches near 3300 cm⁻¹).
- ¹H/¹³C NMR to confirm substituent positions and methyl/ethyl group integration .
- Mass spectrometry (MS) for molecular ion validation (e.g., [M+H]⁺ peaks matching the molecular formula C₁₂H₁₉ClFN₅).
- HPLC with UV detection for purity assessment, using C18 columns and acetonitrile/water gradients .
Q. What reaction mechanisms are involved in its derivatization (e.g., alkylation or cyclization)?
Alkylation typically proceeds via an SN2 mechanism, where a nucleophilic pyrazole nitrogen attacks an alkyl halide (e.g., RCH₂Cl) in the presence of a base like K₂CO₃ . Cyclization reactions, such as oxadiazole formation, involve dehydration of acylhydrazides using POCl₃, forming heterocyclic rings through intramolecular nucleophilic substitution .
Q. How can solubility challenges be addressed during formulation for biological assays?
The hydrochloride salt form enhances aqueous solubility by introducing ionic character. Polar aprotic solvents (e.g., DMF) are preferred for initial dissolution, followed by dilution in buffered aqueous solutions (pH 4–6) to maintain stability .
Q. What statistical methods optimize reaction conditions for higher yield and purity?
Use Design of Experiments (DoE) frameworks, such as factorial designs, to screen variables (e.g., temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) can model interactions between parameters and identify optimal conditions .
Advanced Research Questions
Q. How can computational modeling predict reactivity or binding interactions of this compound?
Quantum chemical calculations (e.g., DFT) map reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches with machine learning to prioritize experimental conditions, reducing trial-and-error cycles . Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to biological targets like enzymes or receptors .
Q. How should researchers resolve contradictions between computational predictions and experimental data?
Implement a feedback loop:
Q. What protocols ensure stability under varying storage and experimental conditions?
Conduct accelerated stability studies:
- Thermal stress tests (40–60°C) to assess degradation pathways.
- pH stability profiling (pH 3–9) via HPLC monitoring.
- Light exposure tests (ICH Q1B guidelines) to detect photodegradation .
Q. How can heterogeneous reaction systems (e.g., catalysts or membranes) improve synthesis scalability?
Explore membrane reactors for continuous separation of byproducts, enhancing yield. Immobilized catalysts (e.g., palladium on carbon) in flow reactors reduce metal leaching and enable recycling .
Q. What cross-disciplinary approaches enhance its application in materials science or pharmacology?
- Materials science : Use powder technology (e.g., spray drying) to engineer co-crystals for improved bioavailability .
- Pharmacology : Apply high-throughput screening (HTS) with fluorescence-based assays to evaluate enzyme inhibition (e.g., kinase targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
